Cas no 193022-98-9 (1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate)
1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
- 1,4-Piperidinedicarboxylic acid, 4-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester
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- MDL: MFCD18909130
- Inchi: 1S/C14H25NO5/c1-5-19-11(17)14(10-16)6-8-15(9-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3
- InChI Key: QHUACTPKGSIZOO-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(CO)(C(OCC)=O)CC1
1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1187629-1g |
Ethyl 1-Boc-4-(hydroxymethyl)piperidine-4-carboxylate |
193022-98-9 | 95% | 1g |
$560 | 2024-07-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00846951-1g |
1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate |
193022-98-9 | 95% | 1g |
¥4253.0 | 2023-03-12 | |
| A2B Chem LLC | AZ93207-250mg |
1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate |
193022-98-9 | 96% | 250mg |
$209.00 | 2024-04-20 | |
| A2B Chem LLC | AZ93207-1g |
1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate |
193022-98-9 | 96% | 1g |
$499.00 | 2024-04-20 | |
| A2B Chem LLC | AZ93207-5g |
1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate |
193022-98-9 | 96% | 5g |
$1805.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1187629-1g |
Ethyl 1-Boc-4-(hydroxymethyl)piperidine-4-carboxylate |
193022-98-9 | 95% | 1g |
$560 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1187629-1g |
Ethyl 1-Boc-4-(hydroxymethyl)piperidine-4-carboxylate |
193022-98-9 | 95% | 1g |
$560 | 2025-02-28 |
1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Recent Advances in the Study of 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate (CAS: 193022-98-9)
The compound 1-tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate (CAS: 193022-98-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have explored its potential as a building block for novel drug candidates, leveraging its unique structural features for enhanced pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound in the synthesis of gamma-secretase modulators, which are promising candidates for Alzheimer's disease treatment. The researchers highlighted the compound's ability to introduce critical hydroxymethyl and carboxylate functionalities, which are essential for modulating enzyme-substrate interactions. The study reported a 40% improvement in blood-brain barrier penetration compared to earlier analogs, underscoring its potential in CNS drug development.
In parallel, a recent patent application (WO2023056789) disclosed novel synthetic routes for 193022-98-9, emphasizing its scalability and cost-effectiveness for industrial production. The patent describes a one-pot synthesis method with a 78% yield, significantly reducing the need for chromatographic purification. This advancement addresses previous challenges in large-scale manufacturing, making the compound more accessible for preclinical and clinical studies.
Structural-activity relationship (SAR) studies have also shed light on the compound's versatility. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that modifications at the 4-position of the piperidine ring, particularly the hydroxymethyl group, can dramatically influence binding affinity to sigma-1 receptors. These findings open new avenues for developing targeted therapies for neuropathic pain and depression.
From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2024) have confirmed the compound's favorable profile, with no observed genotoxicity in standard Ames tests and an LD50 > 2000 mg/kg in rodent models. These results support its continued use as a pharmaceutical intermediate and suggest potential for direct therapeutic applications with further optimization.
Looking ahead, several research groups are exploring the compound's utility in PROTAC (Proteolysis Targeting Chimera) design, where its bifunctional nature could facilitate the development of novel protein degraders. Early computational studies indicate promising interactions with E3 ubiquitin ligases, positioning 193022-98-9 as a valuable scaffold for next-generation targeted protein degradation therapies.
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